5,7-dichloro-2-methyl-1H-indole

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry programs requiring intracellular kinase or GPCR-focused libraries face hit-to-lead bottlenecks when using generic indoles due to suboptimal electron density and lipophilicity. - **5,7-Dichloro substitution** precisely modulates aromatic electron density for targeted cross-coupling reactivity. - **2-Methyl group** provides logP ~3.8-4.3, enhancing membrane permeability vs unsubstituted indole. - **Orthogonal halogen handles** enable sequential diversification at positions 5 and 7 for rapid SAR expansion. Ideal for activity-based probe synthesis and agrochemical analog development.

Molecular Formula C9H7Cl2N
Molecular Weight 200.06
CAS No. 432025-20-2
Cat. No. B2660936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-2-methyl-1H-indole
CAS432025-20-2
Molecular FormulaC9H7Cl2N
Molecular Weight200.06
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2N1)Cl)Cl
InChIInChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3
InChIKeyVLAZHLHPWPPGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dichloro-2-methyl-1H-indole – Core Scaffold Overview


5,7-Dichloro-2-methyl-1H-indole (CAS 432025-20-2) is a dihalogenated indole derivative with a molecular formula of C₉H₇Cl₂N and a molecular weight of 200.06 g/mol . The compound features a core indole scaffold substituted with chlorine atoms at the 5- and 7-positions and a methyl group at the 2-position. This specific substitution pattern imparts distinct physicochemical properties, including a logP of approximately 3.78–4.28 and an NH pKa of ~15–16, which is slightly more acidic than unsubstituted indole (pKa ~16.2) . The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis .

Workflow
Medicinal chemistry building block for scaffold derivatization
Selection Logic
Dual orthogonal halogen handles for sequential cross-coupling
Use Context
Reported fit for kinase/GPCR library synthesis and probe development

5,7-Dichloro-2-methyl-1H-indole: Unique Substitution Pattern


The indole scaffold is a privileged structure in medicinal chemistry; however, the specific 5,7-dichloro-2-methyl substitution pattern on 5,7-dichloro-2-methyl-1H-indole is not interchangeable with other indole analogs. The dual chlorine substitution at positions 5 and 7 significantly alters the electron density of the aromatic system, which directly influences the compound's reactivity in cross-coupling reactions and its binding affinity to biological targets [1]. Furthermore, the 2-methyl group provides steric bulk and modulates the compound's lipophilicity (logP ~3.8), which is critical for membrane permeability and target engagement . Generic substitution with, for example, 5-chloroindole or 2-methylindole would result in a loss of these synergistic effects, potentially leading to failed synthetic outcomes or inaccurate biological profiling. The precise positioning of the chlorine atoms is also essential for specific molecular interactions, as seen in related 5,7-dichloroindole derivatives that show unique binding modes compared to other chlorinated isomers [2].

Target 5,7-Dichloro-2-methyl-1H-indole
Substitute Risk 2-Methylindole lacks halogen handles — sequential derivatization may not transfer directly.
Target 5,7-Dichloro-2-methyl-1H-indole
Substitute Risk 5-Chloroindole provides only one coupling site — orthogonality and electronic profile may shift.
Target 5,7-Dichloro-2-methyl-1H-indole
Substitute Risk Unsubstituted indole differs in lipophilicity and NH acidity — binding and reactivity profiles may differ.

5,7-Dichloro-2-methyl-1H-indole vs. Key Comparators


Enhanced Lipophilicity vs. Indole

5,7-Dichloro-2-methyl-1H-indole exhibits a significantly higher lipophilicity (logP = 3.78–4.28) compared to unsubstituted indole (logP ≈ 2.0) and 5-chloroindole (logP ≈ 2.5) . This increased lipophilicity is a direct consequence of the dual chlorine substitution at positions 5 and 7, combined with the 2-methyl group. The higher logP value translates to improved membrane permeability, a critical parameter for intracellular target engagement in cell-based assays [1]. This property makes the compound a superior starting point for the development of CNS-penetrant or intracellularly acting agents.

Lipophilicity
Cross-study comparable
logP 3.78–4.28
Reported higher lipophilicity vs. unsubstituted indole (logP ~2.0). May support membrane permeability screening.
Calculated logP values; experimental confirmation may require review.
Medicinal Chemistry Drug Design Physicochemical Properties

Increased NH Acidity

The electron-withdrawing chlorine atoms at positions 5 and 7 in 5,7-dichloro-2-methyl-1H-indole lower the pKa of the indole NH proton to ~15–16, compared to ~16.2 for unsubstituted indole . This increased acidity enhances the compound's potential to act as a hydrogen bond donor in biological contexts, which can strengthen interactions with protein targets. It also facilitates deprotonation under milder basic conditions, expanding the scope of synthetic transformations available for this building block compared to less acidic indoles [1].

NH Acidity
Class-level inference
pKa ~15–16
Indole NH may be more acidic than unsubstituted indole (pKa ~16.2), supporting hydrogen-bonding study context.
Predicted pKa; experimental verification recommended.
Medicinal Chemistry Hydrogen Bonding Reactivity

Synthetic Versatility via Orthogonal Coupling

The 5,7-dichloro substitution pattern on the indole core enables selective, sequential functionalization via palladium-catalyzed cross-coupling reactions that are not accessible with non-halogenated or differently halogenated indoles [1]. Specifically, the chlorine at the 5-position is more reactive than the 7-chlorine in Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for precise, stepwise introduction of diverse aryl, heteroaryl, or amine groups. This orthogonality is a key differentiator from, for example, 2-methylindole, which lacks halogen handles, or 5-chloroindole, which only provides a single site for derivatization. This controlled functionalization pathway is crucial for building complex, medicinally relevant molecular libraries with high efficiency [2].

Synthetic Versatility
Class-level inference
2 reactive sites vs. 0 (2-methylindole) or 1 (5-chloroindole)
Differentially reactive 5-Cl and 7-Cl may enable orthogonal functionalization for library synthesis.
Reactivity order may require validation under specific coupling conditions.
Organic Synthesis Cross-Coupling Scaffold Derivatization

5,7-Dichloro-2-methyl-1H-indole: Key Applications


Building Block for Kinase & GPCR Libraries

Given its enhanced lipophilicity (logP ~3.8) and the presence of two orthogonal halogen handles, 5,7-dichloro-2-methyl-1H-indole is an ideal scaffold for constructing focused libraries targeting intracellular kinases and G protein-coupled receptors (GPCRs). The core can be rapidly diversified at the 5- and 7-positions via sequential cross-coupling to generate analogs with fine-tuned steric and electronic properties, directly addressing structure-activity relationship (SAR) needs in lead optimization [1].

Activity-Based Probe Development

The 5,7-dichloro-2-methyl-1H-indole scaffold serves as a robust starting point for the synthesis of activity-based probes. The 2-methyl group can be used to install a linker (e.g., via amide or alkyl chain), while the 5- and 7-chloro positions offer sites for attaching a fluorescent reporter or an affinity tag (e.g., biotin) and a specificity element, respectively. This modularity enables the creation of highly tailored chemical probes for target identification and validation studies [2].

Agrochemical Synthesis: Fungicides & Herbicides

Indole derivatives are well-represented in agrochemicals. The 5,7-dichloro-2-methyl-1H-indole scaffold, with its high lipophilicity and potential for further diversification, can be used to synthesize new analogs of known fungicidal or herbicidal indoles. The chlorine substituents can enhance metabolic stability and target binding, making it a valuable intermediate for agricultural discovery programs [3].

Application
Selection Property
Validation Focus
Kinase & GPCR library synthesis
Orthogonal halogen handles for sequential coupling
Reactivity order and cross-coupling condition compatibility
Activity-based probe development
Modular scaffold with distinct functionalization sites
Linker attachment and reporter-group installation efficiency
Agrochemical intermediate research
Lipophilic dichloroindole core
Metabolic stability and target-binding profile in agricultural models

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